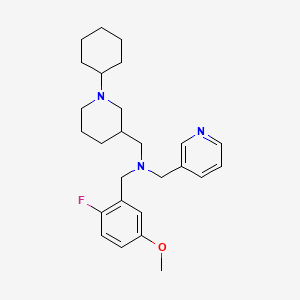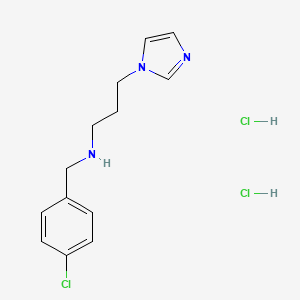![molecular formula C23H32N2O3 B6086471 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6086471.png)
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as HEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEPP is a synthetic compound that belongs to the family of piperazine derivatives.
Mecanismo De Acción
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol also activates certain signaling pathways that induce apoptosis in cancer cells. Additionally, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to protect against oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of a wide range of diseases. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has a number of advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in high purity, making it suitable for use in a wide range of experiments. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been extensively studied for its potential therapeutic applications, providing a strong foundation for further research. However, there are also some limitations to the use of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cell types and in different disease models.
Direcciones Futuras
There are a number of future directions for research on 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol-based therapies for cancer treatment. Further research is needed to determine the optimal dosage and treatment regimen for 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol in cancer patients. Additionally, more research is needed to understand the mechanism of action of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol and its effects on different cell types and in different disease models. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Overall, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is a promising compound with significant potential for therapeutic applications, and further research is needed to fully understand its effects and potential uses.
Métodos De Síntesis
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is synthesized through a multi-step process involving the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 1-(2-methylbenzyl)piperazine in the presence of a reducing agent. The resulting intermediate is then treated with sodium borohydride to yield the final product, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been optimized to yield a high purity product, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[4-[[4-(2-hydroxyethoxy)phenyl]methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-19-4-2-3-5-21(19)17-25-12-11-24(18-22(25)10-13-26)16-20-6-8-23(9-7-20)28-15-14-27/h2-9,22,26-27H,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLDXCVZMWMXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(2-Hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)

![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6086426.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6086449.png)
![1-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6086463.png)
![3-(4-fluorophenyl)-N-isobutyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6086466.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6086477.png)